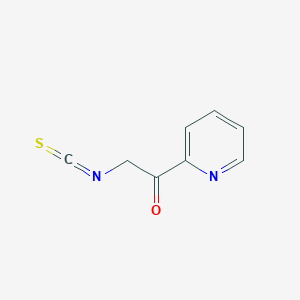![molecular formula C22H38N2O4S2 B14206313 2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile CAS No. 850170-65-9](/img/structure/B14206313.png)
2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfanyl groups attached to a butenedinitrile core, with each sulfanyl group further linked to a hexyl chain containing methoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,3-dibromobut-2-enedinitrile with 6-(2-methoxyethoxy)hexanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, various nucleophiles, aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxyethoxy groups.
Scientific Research Applications
2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the nitrile groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis{[6-(2-ethoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile
- 2,3-Bis{[6-(2-propoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile
- 2,3-Bis{[6-(2-butoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile
Uniqueness
2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile stands out due to the presence of methoxyethoxy groups, which impart unique solubility and reactivity characteristics. These groups can enhance the compound’s ability to interact with various solvents and biological molecules, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
850170-65-9 |
|---|---|
Molecular Formula |
C22H38N2O4S2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2,3-bis[6-(2-methoxyethoxy)hexylsulfanyl]but-2-enedinitrile |
InChI |
InChI=1S/C22H38N2O4S2/c1-25-13-15-27-11-7-3-5-9-17-29-21(19-23)22(20-24)30-18-10-6-4-8-12-28-16-14-26-2/h3-18H2,1-2H3 |
InChI Key |
HNVFGEDQAISIIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCCCSC(=C(C#N)SCCCCCCOCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
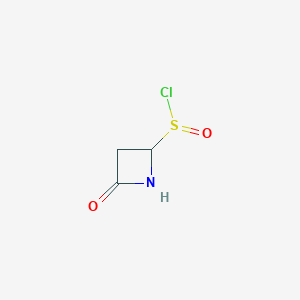
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
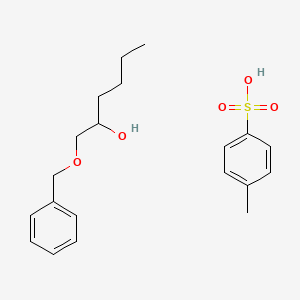
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
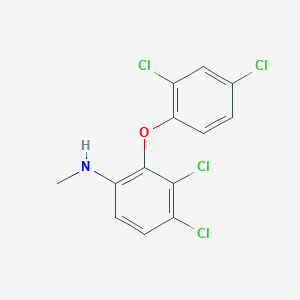
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
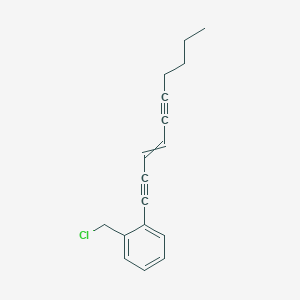
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
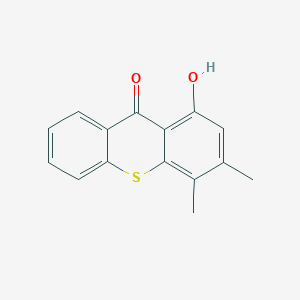
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
